2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids. This reaction can be accelerated using microwave-assisted heating, which provides moderate to good yields . Another method involves the use of catalysts to facilitate the formation of the imidazopyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and catalytic processes suggests that scalable methods could be developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby affecting cellular pathways essential for the functioning of cancerous cells and pathogens .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Commonly found in drugs like zolpidem and alpidem.
Uniqueness
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-10-5-2-6(8(12)13)9-3-7(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
AYRAGXNGEYINIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)C(=O)O |
Origin of Product |
United States |
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